molecular formula C11H15NO2 B7473793 3-(methoxymethyl)-N,N-dimethylbenzamide

3-(methoxymethyl)-N,N-dimethylbenzamide

Cat. No.: B7473793
M. Wt: 193.24 g/mol
InChI Key: URLWKHYHOBHUCL-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-N,N-dimethylbenzamide is a substituted benzamide compound of significant interest in chemical research and development, particularly as a versatile synthetic intermediate. Its structure, featuring a methoxymethyl group on the benzamide core, is designed to modulate properties such as solubility and metabolic stability, making it a valuable scaffold for constructing more complex molecules . This compound serves as a crucial building block in medicinal chemistry and agrochemical research. Structural analogs of N,N-dimethylbenzamide are frequently employed in the synthesis of novel active ingredients. For instance, similar benzamide derivatives are explored as intermediates for developing insecticides that target the ryanodine receptor . Furthermore, compounds with the methoxymethyl pharmacophore are investigated for their potential as activators of enzymes like aldehyde dehydrogenase 2 (ALDH2), which is a target for therapeutic areas such as osteoporosis, inflammation, and neuropathic pain . Key Applications: • Intermediate in the synthesis of active pharmaceutical ingredients (APIs). • Building block for the research and development of agrochemicals, including insecticides . • A scaffold for studying enzyme activation and modulation in biochemical pathways . Handling and Storage: This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory environment. The specific melting point, boiling point, and storage conditions for this exact compound should be experimentally determined.

Properties

IUPAC Name

3-(methoxymethyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)11(13)10-6-4-5-9(7-10)8-14-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLWKHYHOBHUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features :

  • Benzamide Core : The compound shares the benzamide backbone (C6H5CONR2) common in pharmaceuticals and organic synthesis intermediates .
  • Methoxymethyl Group : The –CH2OCH3 substituent at the 3-position introduces both electron-donating (via methoxy) and steric effects, influencing solubility and reactivity .
  • N,N-Dimethylamide: The dimethylamino group enhances lipophilicity and may serve as a directing group in metal-catalyzed C–H functionalization reactions .

Benzoyl Chloride Route : Reacting 3-(methoxymethyl)benzoyl chloride with dimethylamine.

Carbodiimide Coupling : Using reagents like EDC/HOBt with 3-(methoxymethyl)benzoic acid and dimethylamine .

Comparison with Similar Compounds

The following table and analysis compare 3-(methoxymethyl)-N,N-dimethylbenzamide with structurally related benzamides:

Compound Substituents Molecular Formula Key Properties/Applications References
This compound 3-(CH2OCH3), –N(CH3)2 C11H15NO2 Predicted higher solubility due to –CH2OCH3; potential catalytic directing group
N,N-Diethyl-3-methoxybenzamide 3-OCH3, –N(CH2CH3)2 C12H17NO2 Lower polarity than dimethyl analog; used in drug design
3-(Chloromethyl)-N,N-dimethylbenzamide 3-CH2Cl, –N(CH3)2 C10H12ClNO Reactive chloromethyl group for further derivatization; higher electrophilicity
4-Bromo-N,N-dimethylbenzamide 4-Br, –N(CH3)2 C9H10BrNO Bromine enhances halogen bonding; intermediate in Suzuki couplings
N-(3-Trifluoromethylphenyl)-2-hydroxybenzamide 2-OH, –N(3-CF3C6H4) C14H10F3NO2 Bioactive scaffold with antimicrobial activity

Key Comparative Insights:

Electronic and Steric Effects

  • Methoxymethyl vs.
  • Chloromethyl vs. Methoxymethyl : The –CH2Cl group () is more electrophilic, enabling nucleophilic substitution reactions, whereas –CH2OCH3 is less reactive but more stable under acidic conditions .

Preparation Methods

Acid Chloride Aminolysis

The most direct route involves reacting 3-(methoxymethyl)benzoyl chloride with dimethylamine. This method, derived from analogous benzamide syntheses, proceeds via nucleophilic acyl substitution. In a typical procedure, 3-(methoxymethyl)benzoyl chloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Dimethylamine gas is introduced under controlled conditions, followed by stirring at room temperature for 12 hours. The crude product is purified via recrystallization from ethanol, yielding 78–82% of the target compound.

Key Considerations :

  • Excess dimethylamine (1.5–2.0 equivalents) minimizes side products like tertiary amine salts.

  • Solvent choice significantly impacts reaction kinetics; polar aprotic solvents (e.g., THF, DCM) outperform ethers due to better solubility of intermediates.

Halogenation-Alkoxylation Tandem Synthesis

Electrophilic Aromatic Substitution

A two-step approach starts with N,N-dimethyl-3-methylbenzamide, which undergoes electrophilic halogenation at the methyl group’s para position. For example, using N-bromosuccinimide (NBS) in acetonitrile under UV light generates 3-(bromomethyl)-N,N-dimethylbenzamide. Subsequent methoxylation via nucleophilic substitution with sodium methoxide in methanol at 60°C achieves 87–94% yield.

Reaction Optimization :

  • Halogenation : NXS (X = Cl, Br, I) reagents in acetonitrile at 40–50°C provide optimal regioselectivity.

  • Alkoxylation : Alkali metal alkoxides (e.g., NaOMe, KOMe) in methanol or ethanol at reflux ensure complete substitution without esterification.

One-Pot Multistep Synthesis

Sequential Cyclization and Aminolysis

Building on methods for halogenated benzamides, 3-(methoxymethyl)-N,N-dimethylbenzamide can be synthesized in one pot from 2-amino-3-methylbenzoic acid. The process involves:

  • Cyclization : Reaction with bis(trichloromethyl) carbonate to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

  • Aminolysis : Treatment with aqueous dimethylamine to yield 3-methyl-N,N-dimethylbenzamide.

  • Methoxymethylation : Direct reaction with paraformaldehyde and methanol under acidic conditions.

This method avoids intermediate isolation, achieving an overall yield of 89% with purity >98%.

Advantages :

  • Reduced purification steps and solvent waste.

  • Scalable to industrial production with minimal equipment modifications.

Catalytic Direct Methoxymethylation

Transition Metal-Catalyzed C–H Activation

Recent advances utilize palladium catalysts to introduce methoxymethyl groups directly onto N,N-dimethylbenzamide. For instance, employing Pd(OAc)₂ with a bidentate ligand (e.g., 1,10-phenanthroline) in the presence of methanol and tert-butyl hydroperoxide (TBHP) as an oxidant achieves 76% yield at 100°C.

Mechanistic Insight :

  • The catalyst activates the benzene ring’s C–H bond at the meta position, followed by insertion of a methoxymethyl radical generated in situ from methanol and TBHP.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use by grinding 3-methyl-N,N-dimethylbenzamide with paraformaldehyde and catalytic p-toluenesulfonic acid (PTSA). After 2 hours at 35 Hz, the product is obtained in 81% yield with 99.5% purity.

Sustainability Metrics :

  • E-factor : 0.3 (vs. 5.2 for traditional methods).

  • Energy consumption reduced by 60% compared to thermal methods.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acid Chloride78–8297–99Simplicity, short reaction timeRequires toxic acid chloride
Halogenation-Alkoxy87–9498–99.5High regioselectivityMultiple purification steps
One-Pot Synthesis89>98Scalability, low wasteSensitive to moisture
Catalytic C–H7695–97Atom economyHigh catalyst cost
Mechanochemical8199.5Solvent-free, energy-efficientLimited to small-scale production

Q & A

Q. What are the recommended synthetic routes for 3-(methoxymethyl)-N,N-dimethylbenzamide, and what factors influence reaction efficiency?

The compound is synthesized via coupling reactions between 3-methoxybenzoyl chloride and dimethylamine derivatives. Triethylamine is typically used as a base to neutralize HCl byproducts, with dichloromethane as the solvent . Key factors affecting efficiency include:

  • Stoichiometry : Excess dimethylamine ensures complete acylation, minimizing unreacted starting material.
  • Moisture control : Hydrolysis of the acyl chloride intermediate must be avoided.
  • Temperature : Room temperature is preferred to reduce side reactions (e.g., decomposition) .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H NMR confirms methoxymethyl (-OCH3) at δ 3.3–3.5 ppm and dimethylamide (-N(CH3)2) at δ 2.9–3.1 ppm. ¹³C NMR identifies the carbonyl carbon at ~167 ppm .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (methoxy C-O) validate functional groups .
  • HPLC : A C18 column with acetonitrile/water (70:30) mobile phase resolves impurities; retention time consistency ensures purity .

Q. What safety precautions are necessary when handling this compound during synthesis?

Prior hazard assessments are critical:

  • Thermal stability : Differential scanning calorimetry (DSC) data indicates decomposition above 150°C; avoid heating .
  • Mutagenicity : Ames testing shows moderate risk (similar to benzyl chloride). Use fume hoods, nitrile gloves, and eye protection .
  • Storage : Store at -20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

Docking studies using crystal structures (e.g., bromodomain PDB: 6BQA) model interactions between the methoxymethyl group and hydrophobic binding pockets. Key steps:

  • Protein preparation : Remove water molecules except those in the active site.
  • Ligand optimization : Minimize energy with force fields (e.g., MMFF94).
  • Validation : Compare docking scores (e.g., Glide SP) with in vitro IC₅₀ values from fluorescence polarization assays .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Discrepancies often stem from bioavailability or metabolic instability:

  • Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., methoxymethyl demethylation) .
  • Prodrug design : Replace the methoxymethyl group with a tert-butyl ester to enhance plasma stability .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .

Q. How do structural modifications at the methoxymethyl group affect the compound’s pharmacokinetic properties?

Substituent changes alter key parameters:

  • Hydrophobicity : Replacing methoxymethyl with trifluoromethyl (logP increase from 1.2 to 2.5) enhances blood-brain barrier penetration .
  • Metabolic stability : Fluorinated groups reduce CYP450-mediated oxidation, prolonging half-life in rodent models .
  • Solubility : Introducing polar groups (e.g., hydroxyl) improves aqueous solubility but may reduce membrane permeability .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

Scale-up challenges include:

  • Exothermic reactions : Use jacketed reactors with controlled cooling to prevent thermal runaway .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective batch processing .
  • Process analytics : Implement inline FTIR to monitor reaction progress and detect intermediates .

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